molecular formula C6H4F2S B1363593 3,5-Difluorothiophenol CAS No. 99389-26-1

3,5-Difluorothiophenol

Cat. No. B1363593
CAS RN: 99389-26-1
M. Wt: 146.16 g/mol
InChI Key: LFYVNHDFVIPZHV-UHFFFAOYSA-N
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Patent
US09200004B2

Procedure details

Methyl iodide (2.91 g, 20.5 mmol) was added dropwise to a stirred mixture of 3,5-difluorobenzenethiol (2.00 g, 13.7 mmol) and potassium carbonate (5.67 g, 41.0 mmol) in dry MeCN (24 mL) at room temperature. The reaction mixture was stirred at 80° C. for 2 h. After cooling, the mixture was filtered under vacuum, washed with MeCN and concentrated under reduced pressure to give the sub-title compound, which was used directly in the next step without further purification (1.74 g, 80%).
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CI.[F:3][C:4]1[CH:5]=[C:6]([SH:11])[CH:7]=[C:8]([F:10])[CH:9]=1.[C:12](=O)([O-])[O-].[K+].[K+]>CC#N>[F:3][C:4]1[CH:5]=[C:6]([S:11][CH3:12])[CH:7]=[C:8]([F:10])[CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.91 g
Type
reactant
Smiles
CI
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)S
Name
Quantity
5.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
24 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered under vacuum
WASH
Type
WASH
Details
washed with MeCN
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=CC(=C1)SC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.